1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide
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Overview
Description
1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a tetrahydrothiophene ring, and an azetidine carboxamide group, making it a multifaceted molecule with diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions.
Synthesis of the tetrahydrothiophene ring: This involves the reaction of a suitable diene with sulfur to form the thiophene ring, followed by hydrogenation to obtain the tetrahydrothiophene.
Azetidine ring formation: The azetidine ring can be synthesized via cyclization of a suitable amino acid derivative.
Coupling reactions: The final step involves coupling the benzo[d]thiazole and tetrahydrothiophene derivatives with the azetidine carboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like KMnO4 or H2O2.
Reduction: The carbonyl group in the tetrahydrothiophene ring can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The methoxy group can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or THF.
Substitution: Nucleophiles like amines, thiols, or halides, often in polar aprotic solvents like DMSO or DMF.
Major Products
Oxidation: Hydroxyl or carboxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety may interact with enzyme active sites, while the azetidine carboxamide group could form hydrogen bonds or other interactions with receptor sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-methoxybenzo[d]thiazol-2-amine: Shares the benzo[d]thiazole core but lacks the azetidine and tetrahydrothiophene moieties.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Contains a benzo[d]thiazole ring but differs in the rest of the structure.
Uniqueness
1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide is unique due to its combination of three distinct moieties, which confer a wide range of chemical reactivity and potential applications. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(5-methoxy-1,3-benzothiazol-2-yl)-N-(2-oxothiolan-3-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-22-10-2-3-13-12(6-10)18-16(24-13)19-7-9(8-19)14(20)17-11-4-5-23-15(11)21/h2-3,6,9,11H,4-5,7-8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOGYVRTEFXTSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)NC4CCSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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